N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide primarily targets specific enzymes and receptors within the biological system. These targets often include viral polymerases and other critical enzymes involved in the replication of viral genetic material. By binding to these enzymes, this compound disrupts the normal function of the viral replication machinery, thereby inhibiting the proliferation of the virus .
Mode of Action
This compound interacts with its target enzymes through hydrogen bonding and other molecular interactions. This binding alters the conformation of the enzyme, rendering it inactive or less effective. As a result, the replication of viral nucleic acids is halted, preventing the virus from multiplying and spreading within the host organism .
Biochemical Pathways
The action of this compound affects several biochemical pathways, particularly those involved in nucleic acid synthesis. By inhibiting key enzymes in these pathways, the compound disrupts the synthesis of viral RNA or DNA. This leads to a cascade of downstream effects, including the activation of cellular defense mechanisms and the eventual clearance of the virus from the host system .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically well-absorbed in the gastrointestinal tract, allowing for effective oral administration. It is distributed throughout the body, reaching high concentrations in tissues where viral replication occurs. Metabolism primarily occurs in the liver, where the compound is broken down into active metabolites. Excretion is mainly via the kidneys, with a significant portion of the compound being eliminated in the urine .
Result of Action
The molecular and cellular effects of this compound include the inhibition of viral replication, reduction of viral load, and alleviation of symptoms associated with viral infections. By targeting and inhibiting viral enzymes, the compound effectively reduces the ability of the virus to reproduce and spread, leading to a decrease in the severity and duration of the infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound may exhibit optimal activity at physiological pH and body temperature. Additionally, interactions with other medications or dietary components can affect its bioavailability and therapeutic effectiveness. Stability studies indicate that this compound remains stable under standard storage conditions, ensuring its efficacy over time .
Biochemical Analysis
Biochemical Properties
N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to exert beneficial effects, such as modulation of metabolic pathways and improvement in disease symptoms. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites. The metabolic pathways of this compound can influence metabolic flux and alter the levels of key metabolites, thereby impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopentylamine with ethyl 2-azidoacetate, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like ethanol and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer and antimicrobial properties, showing promise in preclinical studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in cancer treatment.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar pharmacological properties.
Uniqueness
N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
IUPAC Name |
N-cyclopentyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-8(7-5-9-12-11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13)(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTYDZQSVYBDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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